1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine
Overview
Description
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a 2-chlorobenzyl group and a 1,2,4-oxadiazol-5-ylmethyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine typically involves multiple steps, starting with the preparation of the core oxadiazole structure. One common method includes the reaction of 2-chlorobenzylamine with carbon disulfide and ammonia to form a dithiocarbamate intermediate, which is then cyclized to form the oxadiazole ring. The piperidine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted piperidines or oxadiazoles.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: It may have therapeutic applications, such as in the treatment of inflammatory diseases or cancer.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine can be compared to other similar compounds, such as:
1-{[3-(2-methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine
1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine
1-{[3-(2-nitrobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine
These compounds share structural similarities but differ in the substituents on the benzyl group, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-12-5-4-8-20(10-12)11-16-18-15(19-21-16)9-13-6-2-3-7-14(13)17/h2-3,6-7,12H,4-5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGNUNBNWQKDPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC(=NO2)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24798600 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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